molecular formula C20H21N7O3S B2822859 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide CAS No. 1396889-35-2

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide

Cat. No. B2822859
CAS RN: 1396889-35-2
M. Wt: 439.49
InChI Key: KFVCZUXJTCDQHC-UHFFFAOYSA-N
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Description

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide” is a complex organic compound that contains several functional groups including a pyrimidine ring, a piperazine ring, a pyridine ring, a sulfamoyl group, and an amide group .


Molecular Structure Analysis

The molecule contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a pyridine ring which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis, the pyrimidine ring could participate in substitution reactions, and the piperazine ring could undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, its solubility would depend on the polarity of the solvent, its melting point would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence and accessibility of its functional groups .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety within this compound has been employed in the design of privileged structures in medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —showed promising anti-fibrotic activities. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, are known for their antimicrobial activity . Further investigations could explore its efficacy against specific pathogens, potentially leading to new antimicrobial agents.

Antitumor Potential

Pyrimidine-based compounds have been explored as potential antitumor agents . Investigating the effects of this compound on cancer cell lines could provide valuable insights into its antitumor activity.

Metabolic Disorders

Considering the compound’s structural features, it might interact with metabolic pathways. Investigating its effects on metabolic enzymes or receptors could reveal novel therapeutic avenues for metabolic disorders.

Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, its biological activity, and its mechanism of action. It could potentially be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S/c21-31(29,30)17-6-4-15(5-7-17)19(28)25-16-13-23-20(24-14-16)27-11-9-26(10-12-27)18-3-1-2-8-22-18/h1-8,13-14H,9-12H2,(H,25,28)(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCZUXJTCDQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide

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